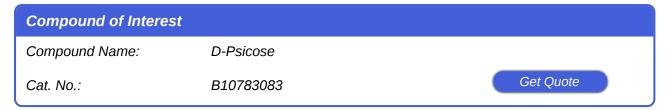


The Natural Occurrence of D-Psicose: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Psicose, also known as D-allulose, is a rare monosaccharide and a C-3 epimer of D-fructose.[1] It is gaining significant attention in the pharmaceutical and food industries due to its low caloric value and various physiological benefits.[1] Unlike sucrose, **D-Psicose** is minimally metabolized in the human body, offering a sweet taste without contributing significantly to energy intake.[2] This technical guide provides an in-depth overview of the natural sources of **D-Psicose**, methods for its quantification, and its interaction with cellular signaling pathways.

Natural Sources of D-Psicose

D-Psicose is found in small quantities in a variety of natural products. Its presence has been identified in fruits, vegetables, and other plant-derived foods.[3][4] Additionally, certain microorganisms are capable of producing **D-Psicose** through enzymatic conversion of fructose. The concentration of **D-Psicose** in these natural sources is generally low, making its extraction for commercial purposes challenging.

Quantitative Data on D-Psicose in Natural Sources

The following table summarizes the reported concentrations of **D-Psicose** in various food products. It is important to note that these values can vary depending on the specific cultivar, ripeness, processing methods, and analytical techniques used.



Food Product	D-Psicose Concentration (mg/100g)	Reference(s)
Fruits		
Dried Figs	29.6	[5]
Raisins	38.7	[5]
Dried Kiwi Fruit	9.4	[5]
Grapes	Present in small quantities	[4]
Canned Peaches	1.5	[5]
Canned Mandarin Oranges	8.4	[5]
Canned Cherries	2.0	[5]
Vegetables & Grains		
Wheat	Present in trace amounts	[3]
Simmered dishes of dried radish strips	8.1	[5]
Processed Foods & Ingredients		
Worcester Sauce	130.6	[5]
Caramel Sauce	83.0	[5]
Brown Sugar	71.1	[5]
Maple Syrup	57.9	[5]
Ketchup	39.8	[5]
Meat Sauce	15.8	[5]
Demiglace	16.3	[5]
Fermented Soybeans	7.8	[5]
Beverages		



Coke	38.3	[5]
Fruit Juice	21.5	[5]
Tomato Juice	2.4	[5]
Coffee	0.5	[5]

Experimental Protocols for D-Psicose Quantification

Accurate quantification of **D-Psicose** in various matrices is crucial for research and quality control. High-Performance Liquid Chromatography (HPLC) with Pulsed Amperometric Detection (PAD) and Capillary Electrophoresis (CE) are two commonly employed techniques.

Ultrasound-Assisted Extraction and HPLC-PAD Analysis of D-Psicose in Solid Matrices (e.g., Raisins)

This method is adapted from a validated protocol for the determination of **D-Psicose** in raisin matrices.[6]

A. Sample Preparation: Ultrasound-Assisted Extraction (UAE)

- Sample Homogenization: Weigh 1 gram of the homogenized solid sample into a 50 mL centrifuge tube.
- Solvent Addition: Add 20 mL of deionized water to the tube.
- Ultrasonication: Place the tube in an ultrasonic bath with a circuit water bath cooler. Apply a specific ultrasound power (e.g., 100 W) and a pulse duty cycle (e.g., 0.5 s⁻¹) for a set duration (e.g., 10 minutes) at a controlled temperature (e.g., 50°C).[6]
- Centrifugation: Centrifuge the extract at a sufficient speed and duration to pellet solid debris.
- Filtration: Filter the supernatant through a 0.22 μm syringe filter into an HPLC vial.
- B. HPLC-PAD Analysis



- Chromatographic System: Utilize a high-performance anion-exchange chromatography (HPAEC) system equipped with a pulsed amperometric detector (PAD).
- Column: Employ a column suitable for carbohydrate analysis, such as a Metrohm Metrosep Carb 2 - 250/4.0.
- Mobile Phase: Use an isocratic elution with an aqueous sodium hydroxide (e.g., 12 mM) and sodium acetate (e.g., 2 mM) solution at a flow rate of 0.5 mL/min.
- Column Temperature: Maintain the column temperature at 30°C.
- Injection Volume: Inject 5 μL of the filtered extract.
- Detection: Use a gold working electrode and a palladium reference electrode in the PAD cell.
 Apply a waveform suitable for carbohydrate detection.
- Quantification: Generate a calibration curve using **D-Psicose** standards of known concentrations (e.g., 1 to 10 mg/L). Quantify the **D-Psicose** content in the samples by comparing their peak areas to the calibration curve.

Analysis of D-Psicose in Beverages by HPLC with Refractive Index (RI) Detection

This protocol is based on a method for analyzing sugars in beverages.[7]

A. Sample Preparation

- Degassing: For carbonated beverages, degas the sample using an ultrasonic bath or by stirring.
- Dilution: Dilute the beverage sample with a mixture of acetonitrile and water (e.g., 50:50 v/v) to bring the sugar concentration within the calibration range.
- Filtration: Filter the diluted sample through a 0.2 μm syringe filter into an HPLC vial.

B. HPLC-RI Analysis



- Chromatographic System: Use an HPLC system equipped with a refractive index (RI) detector.
- Column: Employ a column suitable for sugar analysis, such as an aminopropyl silane stationary phase column (e.g., ZORBAX SIL 4.6 x 150 mm, 5 μm).[8]
- Mobile Phase: Use an isocratic mobile phase of acetonitrile and water (e.g., 80:20 v/v) at a flow rate of 1.0 mL/min.[8]
- Column Temperature: Maintain a constant column temperature as recommended for the specific column.
- Injection Volume: Inject a suitable volume (e.g., 10 μL) of the prepared sample.
- Detection: Monitor the refractive index signal.
- Quantification: Prepare a series of **D-Psicose** standards in the mobile phase and generate a
 calibration curve by plotting peak area against concentration. Determine the **D-Psicose**concentration in the sample from the calibration curve.

Signaling Pathways and Cellular Mechanisms

D-Psicose has been shown to influence several key cellular signaling pathways, which may underlie its observed physiological effects.

D-Psicose and NF-κB Signaling Pathway

D-Allulose has been demonstrated to inhibit the activation of the NF-κB (Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells) inflammatory pathway.[5] In inflammatory conditions, stimuli like TNF-α can activate IKKα and IKKβ, leading to the activation of NF-κB and subsequent expression of pro-inflammatory cytokines. D-Allulose appears to counteract this process, potentially contributing to its anti-inflammatory effects.



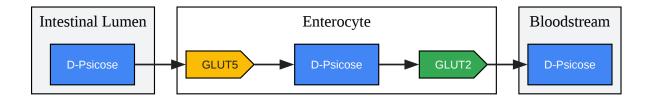


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Caption: **D-Psicose** inhibits the NF-kB signaling pathway.

D-Psicose Intestinal Transport

The absorption of **D-Psicose** in the human intestine is mediated by specific glucose transporters. It is incorporated from the intestinal lumen into enterocytes primarily via GLUT5 and then released into the bloodstream via GLUT2 on the basolateral membrane.[2]



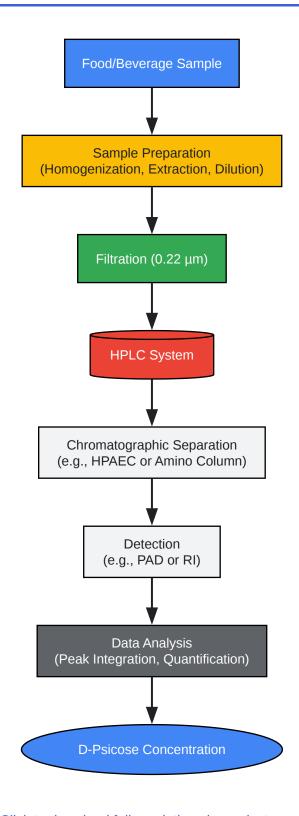
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Caption: Intestinal transport of **D-Psicose** via GLUT5 and GLUT2.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the quantification of **D-Psicose** in a food or beverage sample using HPLC.





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Caption: General workflow for **D-Psicose** quantification by HPLC.

Conclusion



D-Psicose is a naturally occurring rare sugar with significant potential in various applications. Understanding its distribution in natural sources and possessing robust analytical methods for its quantification are essential for ongoing research and development. The insights into its interactions with cellular signaling pathways provide a foundation for exploring its therapeutic applications. This guide offers a comprehensive technical overview to support scientists and researchers in the field.

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